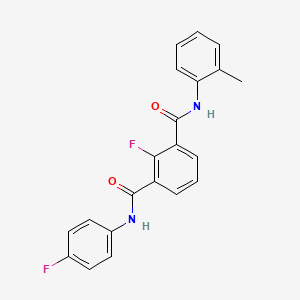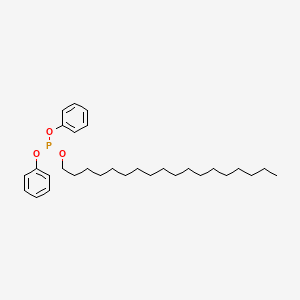![molecular formula C14H12N2O2 B14082139 Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- CAS No. 102562-22-1](/img/structure/B14082139.png)
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- is a heterocyclic compound that belongs to the quinazoline family Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- can be achieved through several methods. One common approach involves the cyclocondensation of o-aminobenzoic acids with carbon monoxide and amines under palladium (II) catalysis . This method is efficient and straightforward, allowing for the synthesis of diverse N-substituted quinazoline-2,4(1H,3H)-diones.
Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids . This green chemistry approach is notable for its high efficiency and excellent yields, making it an attractive option for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and cost-effective synthetic routes. The palladium (II)-catalyzed cyclocondensation method is particularly suitable for large-scale production due to its high yield and straightforward reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antibacterial, antifungal, and anticancer agent.
Wirkmechanismus
The mechanism of action of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells with defective DNA repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A closely related compound with similar biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dione: Another derivative with potential anticancer properties.
2,3-Dihydroquinazolin-4(1H)-one: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit PARP and other enzymes makes it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
102562-22-1 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1,3-dimethylbenzo[h]quinazoline-2,4-dione |
InChI |
InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3 |
InChI-Schlüssel |
GTGSVKIJRPGOEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
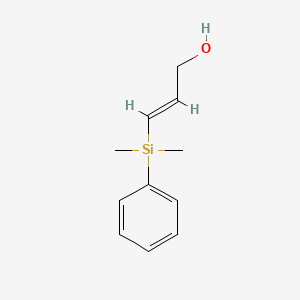
![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
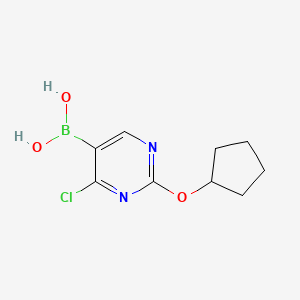
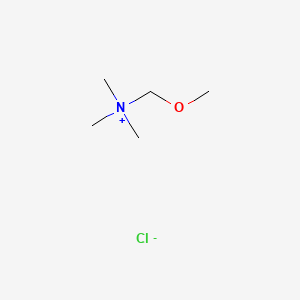
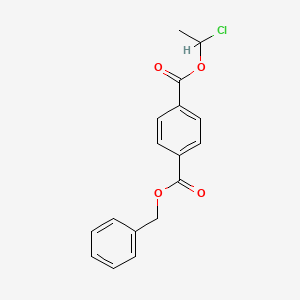
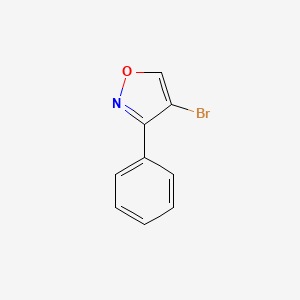
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
